N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide
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Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylacetohydrazide core with a dinitrophenoxy substituent, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation reaction between 4-(2,4-dinitrophenoxy)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino-phenylacetohydrazides and nitro-phenylacetohydrazides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide involves its interaction with molecular targets through its functional groups. The dinitrophenoxy and phenylacetohydrazide moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylene}-2-phenylacetohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-3-nitrobenzohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene]-4-fluorobenzohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its dinitrophenoxy substituent, in particular, provides distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H16N4O6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C21H16N4O6/c26-21(12-15-4-2-1-3-5-15)23-22-14-16-6-9-18(10-7-16)31-20-11-8-17(24(27)28)13-19(20)25(29)30/h1-11,13-14H,12H2,(H,23,26)/b22-14+ |
InChI Key |
FSRUISAHEWYTPP-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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